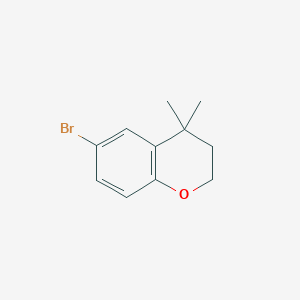

6-Bromo-4,4-dimethylchroman

Overview

Description

6-Bromo-4,4-dimethylchroman (6-BDC) is a synthetic chroman derivative with a wide range of applications in scientific research. 6-BDC is a structural analog of the naturally occurring chroman, 2-methyl-6-propylchroman (2MPC), and is used in biochemical and physiological experiments in order to study the effects of chromans on biological systems. 6-BDC has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, and its effects on biochemical and physiological systems have been studied in vitro and in vivo.

Scientific Research Applications

Synthesis and Chemical Reactions

One-Pot Synthesis : 6-Bromo-4,4-dimethylchroman can be synthesized in a one-pot process from bromobenzene, which is significant for its low consumption and pollution levels. This method highlights an efficient approach to produce such compounds (Zhou et al., 2013).

Influence of Substituents : The impact of various substituents on the pharmacological properties of related compounds, such as their ability to inhibit insulin release or relax vascular smooth muscle cells, is a key area of study. This research can provide insights into the biological activities and potential applications of this compound derivatives (Pirotte et al., 2017).

Reaction with Vilsmeier Reagent : The reaction of Vilsmeier reagent with this compound and its analogues leads to the formation of various chlorochromenes. These compounds have potential synthetic value due to their reactivity and the possibility of hydrolysis back to chroman-4-one (Brown et al., 1985).

Biological Activities and Applications

Synthesis and Characterization : The synthesis and characterization of derivatives like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate reveal their importance in various fields, including pharmacology, due to their biological activities. This research sheds light on the kinetic and thermodynamic aspects of these compounds (Asheri et al., 2016).

Antigelling Agents : Certain derivatives, such as (2,2-dimethylchroman-6-yl)alkanoic acids, have been explored as antigelling agents. This research is valuable for understanding their potential use in medical applications, such as the treatment of sickle cell disease (Fatope et al., 1987).

Potential Pharmacological Applications : The structure-activity relationship studies of this compound derivatives provide insights into their potential as pharmacological agents, especially in relation to insulin release and vascular tone. This research is crucial for the development of new drugs targeting specific physiological processes (Sebille et al., 2008).

Mechanism of Action

Target of Action

6-Bromo-4,4-dimethylchroman is an important intermediate in the preparation of some medicines . It is known to be used in the synthesis of tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively .

Mode of Action

Given its use in the synthesis of the aforementioned compounds, it can be inferred that it interacts with its targets through a series of chemical reactions, leading to the formation of the final active compounds .

Biochemical Pathways

The synthesis of this compound involves a one-pot method starting from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts in the first two steps are used as the catalyst in the third step . This synthesis process affects the biochemical pathways related to the synthesis of the final active compounds .

Result of Action

The molecular and cellular effects of this compound’s action would be largely determined by the final active compounds that it helps synthesize. For instance, in the case of tazarotene, the compound could contribute to the regulation of skin cell growth and differentiation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHFVGZHIQVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451344 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027915-16-7 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)